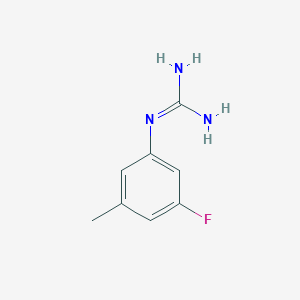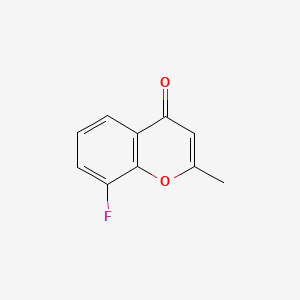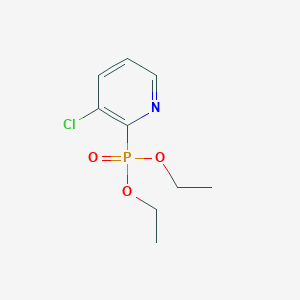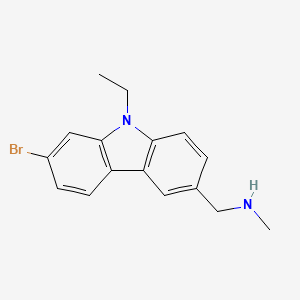
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of a bromine atom and an ethyl group on the carbazole ring, along with a methylmethanamine moiety, suggests potential unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 7th position of the carbazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Ethylation: Alkylation of the carbazole ring at the 9th position using ethyl halides under basic conditions.
Amination: Introduction of the N-methylmethanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in the design of organic semiconductors.
相似化合物的比较
Similar Compounds
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Lacks the bromine atom, potentially altering its reactivity and applications.
1-(7-Bromo-9H-carbazol-3-yl)-N-methylmethanamine: Lacks the ethyl group, which might affect its electronic properties.
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-ethylmethanamine: Has an ethyl group instead of a methyl group on the amine, potentially influencing its biological activity.
Uniqueness
The unique combination of a bromine atom, an ethyl group, and a N-methylmethanamine moiety in 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H17BrN2 |
|---|---|
分子量 |
317.22 g/mol |
IUPAC 名称 |
1-(7-bromo-9-ethylcarbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C16H17BrN2/c1-3-19-15-7-4-11(10-18-2)8-14(15)13-6-5-12(17)9-16(13)19/h4-9,18H,3,10H2,1-2H3 |
InChI 键 |
DQOAWXHGKIOTNR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


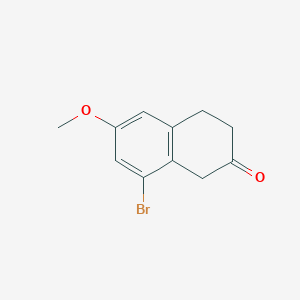
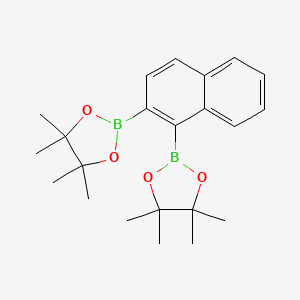
![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)

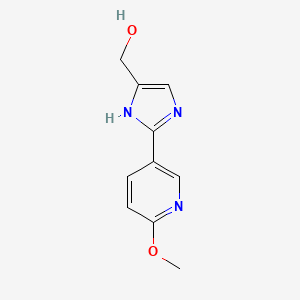
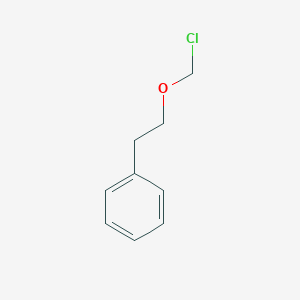
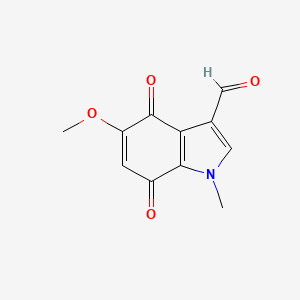

![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)

